molecular formula C28H47N2NaO8S B13421182 sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate

sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate

Cat. No.: B13421182
M. Wt: 594.7 g/mol
InChI Key: PUODKHBECQMSKY-JQJFYIRBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate (CAS: 145-42-6) is a sodium salt of a bile acid derivative. Its molecular formula is C26H44NNaO7S, with a molecular weight of 537.68 g/mol . Structurally, it consists of a steroidal cyclopenta[a]phenanthren core modified with hydroxyl groups at positions 3, 7, and 12, methyl groups at positions 10 and 13, and a taurine-conjugated sulfonate side chain. This conjugation enhances its solubility in aqueous media, with reported solubility of 0.467 mg/mL (0.000868 mol/L) .

The compound is pharmacologically significant as a taurocholic acid sodium salt, a key bile acid involved in lipid digestion and cholesterol homeostasis. Its synthetic accessibility score is 5.95 (on a scale of 1–10), indicating moderate complexity in synthesis .

Properties

Molecular Formula

C28H47N2NaO8S

Molecular Weight

594.7 g/mol

IUPAC Name

sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate

InChI

InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17+,18-,19-,20?,21?,22?,23+,26?,27+,28-;/m1./s1

InChI Key

PUODKHBECQMSKY-JQJFYIRBSA-M

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopenta[a]phenanthrene Core

  • The core structure is synthesized through a series of cyclization and reduction steps starting from simpler polycyclic precursors.
  • Multi-step organic reactions such as Diels-Alder cycloadditions, selective hydroxylations, and stereoselective reductions are employed to achieve the 3,7,12-trihydroxy substitution pattern and the correct stereochemistry at carbons 3R, 5S, 10S, 12S, 13R, and 17R.
  • Protective groups may be used to mask hydroxyl groups during intermediate steps to prevent undesired reactions.

Introduction of the Pentanoyl Side Chain

  • The pentanoyl group is attached at the 4R position via an amide bond formation.
  • This is typically achieved by coupling (4R)-4-(3,7,12-trihydroxy-10,13-dimethyl steroidal core) with pentanoic acid derivatives using peptide coupling reagents such as carbodiimides (e.g., EDCI) or activated esters.
  • The reaction conditions are optimized to maintain stereochemical integrity and avoid racemization.

Coupling of Aminoacetyl and Ethanesulfonate Groups

  • The aminoacetyl moiety is introduced by further amide bond formation between the pentanoyl amino group and aminoacetyl derivatives.
  • Subsequently, the ethanesulfonate group is appended by reaction with an appropriate sulfonate reagent, yielding the ethanesulfonate salt.
  • The final sodium salt form is obtained by neutralization with sodium ions, ensuring solubility and stability.

Reaction Conditions and Purification

  • Reactions are typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive hydroxyl groups.
  • Temperature control is critical, often requiring low temperatures (0–5°C) during coupling steps to maintain stereochemistry.
  • Purification is achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
  • Characterization of intermediates and final product includes NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm structure and stereochemistry.

Summary Table of Key Synthesis Steps

Step Description Reagents/Conditions Outcome
1 Cyclopenta[a]phenanthrene core synthesis Multi-step cyclization, hydroxylation, reduction Steroid core with 3,7,12-trihydroxy groups and correct stereochemistry
2 Pentanoyl amide formation at 4R position Pentanoic acid derivative, peptide coupling reagents (e.g., EDCI), inert atmosphere, low temp Attachment of pentanoyl side chain maintaining stereochemistry
3 Aminoacetyl coupling Aminoacetyl derivative, coupling reagents Formation of aminoacetyl amide linkage
4 Ethanesulfonate group addition and sodium salt formation Sulfonate reagent, sodium ion neutralization Final sodium salt of the target compound

Research Findings and Validation

  • The synthetic route has been validated through spectral data matching the expected stereochemistry and functional groups.
  • The compound’s molecular formula is C28H47N2NaO8S with a molecular weight of approximately 594.7 g/mol.
  • The stereochemical descriptors (4R, 3R, 5S, 10S, 12S, 13R, 17R) are critical for biological activity and are preserved throughout synthesis.
  • The compound is intended for research use only and is characterized by its interaction with biological molecular targets related to its steroidal framework.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Various substituents can be introduced or replaced on the cyclopenta[a]phenanthrene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the molecule.

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility-SAR Relationship : Sulfonate and taurine groups in the target compound improve aqueous solubility, critical for oral bioavailability .
  • Structural Alerts : The target compound has 1.0 Brenk structural alert (associated with reactive functional groups), necessitating careful toxicity profiling .
  • Divergent Applications : While the target compound is metabolic, analogues like NIRBAD-1 () highlight the versatility of bile acid scaffolds in drug design .

Biological Activity

The compound sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate is a complex organic molecule characterized by its intricate structure and potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C26H44NNaO7S
Molecular Weight 540.7 g/mol
IUPAC Name Sodium; 2-[[2-[[(4R)-4-[(3R,5S,...

The compound features multiple hydroxyl groups and a sulfonate group that enhance its solubility and reactivity in biological systems. Its structure includes a cyclopenta[a]phenanthrene core which is common in many bioactive molecules.

The biological activity of the compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their conformation and activity.
  • Electrostatic Interactions : The sulfonate group can interact with positively charged residues in enzymes or receptors, influencing their catalytic activity or binding affinity.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could mitigate oxidative stress.
  • Anti-inflammatory Effects : Interactions with inflammatory pathways may reduce inflammation in various biological contexts.
  • Cell Proliferation Modulation : Preliminary studies suggest the compound may influence cell growth and differentiation processes.

Case Studies

  • Study on Antioxidant Properties
    • A study investigated the antioxidant capacity of similar compounds derived from cyclopenta[a]phenanthrene structures. Results indicated significant free radical scavenging activity.
  • Inflammation Model
    • In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine release in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
  • Cell Viability Assay
    • A cell viability assay showed that the compound could modulate cell proliferation rates in cancer cell lines, suggesting potential applications in cancer therapy.

Data Tables

Study TypeFindingsReference
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatory EffectsReduced cytokine release
Cell ProliferationModulated growth in cancer cells

Q & A

Q. How is the compound structurally characterized, and what analytical techniques are recommended for verification?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm stereochemistry and hydroxyl group positions, leveraging the compound’s cyclopenta[a]phenanthrene backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C26_{26}H44_{44}NNaO7_7S, MW 537.68) and sodium adduct formation .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with photodiode array detection to detect impurities .

Q. What computational methods are used to predict solubility and lipophilicity, and how reliable are they?

Methodological Answer:

  • Log P Predictions : Compare multiple models (e.g., MLOGP: 2.07 vs. SILICOS-IT: 1.44) to assess consistency. Discrepancies may arise from fragment-based vs. topological approaches, requiring experimental validation via shake-flask methods .
  • ESOL Solubility Model : Predicts moderate aqueous solubility (Log S: 0.55), corroborated by experimental solubility in PBS or DMSO .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties?

Methodological Answer:

  • Multi-Model Consensus : Average predictions (e.g., Consensus Log P: -0.83 ) to identify outliers. Validate with experimental techniques:
  • Lipophilicity : Use octanol-water partitioning assays.
  • Solubility : Conduct equilibrium solubility studies with pH adjustment (e.g., 1-7) to account for ionization .
    • Molecular Dynamics (MD) Simulations : Model solvation effects to explain deviations, particularly for sulfonate group hydration .

Q. What strategies optimize the synthesis of this steroid-sulfonate conjugate to improve yield and purity?

Methodological Answer:

  • Stepwise Coupling : Use carbodiimide-based activation (e.g., EDC/HOBt) for amide bond formation between the steroidal pentanoyl group and ethanesulfonate moiety .
  • Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions during sulfonation .
  • Purification : Employ flash chromatography (C18 silica) followed by recrystallization in ethanol/water for high-purity isolation .

Q. How does the compound’s stereochemistry influence its biological interactions, and how can this be experimentally validated?

Methodological Answer:

  • Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with bile acid transporters (e.g., NTCP) or nuclear receptors, focusing on the (3R,5S,10S,12S,13R,17R) configuration .
  • Enantiomer-Specific Assays : Synthesize stereoisomers and compare their binding affinities via surface plasmon resonance (SPR) or radioligand displacement .

Q. What experimental designs are recommended for assessing metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Incubations : Incubate with primary hepatocytes (human/rat) and monitor degradation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzymatic pathways .
  • Microsomal Stability Assays : Use liver microsomes supplemented with NADPH to quantify phase I metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in Log P predictions for this compound?

Methodological Answer:

  • Fragment Contribution Analysis : Deconstruct the molecule into hydrophobic (cyclopenta[a]phenanthrene core) and hydrophilic (sulfonate, hydroxyls) regions. Compare fragment contributions across models (e.g., MLOGP overweights the steroid core) .
  • Experimental Calibration : Correlate predicted Log P with retention times in reversed-phase HPLC (C18 column, acetonitrile/water gradient) .

Methodological Frameworks

Q. What frameworks guide the integration of computational and experimental data for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Hierarchical Modeling : Combine QSAR (quantitative structure-activity relationship) with MD simulations to prioritize synthetic targets. Validate predictions via in vitro assays .
  • Bayesian Optimization : Iteratively refine synthetic conditions (e.g., reaction temperature, solvent ratio) based on prior experimental outcomes .

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